Product packaging for Rotenonic acid(Cat. No.:)

Rotenonic acid

Cat. No.: B1233339
M. Wt: 396.4 g/mol
InChI Key: GBVCHRDRVDOMQV-RTWAWAEBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rotenonic acid is a chemical compound of significant interest in biochemical research. It is primarily recognized for its role as a potent and specific inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), thereby disrupting the electron transport chain and inducing oxidative stress . This mechanism is crucial for studying cellular bioenergetics, redox biology, and programmed cell death pathways in various in vitro models . Due to its established use in modeling mitochondrial dysfunction, this compound serves as a valuable tool in neuroscientific research, particularly in the study of neurodegenerative conditions . It is also applied in toxicology and environmental research to investigate the impact of metabolic disruption on cellular and organismal functions. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and conduct all risk assessments prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H24O6 B1233339 Rotenonic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H24O6

Molecular Weight

396.4 g/mol

IUPAC Name

(6aS,12aS)-9-hydroxy-2,3-dimethoxy-8-(3-methylbut-2-enyl)-6a,12a-dihydro-6H-chromeno[3,4-b]chromen-12-one

InChI

InChI=1S/C23H24O6/c1-12(2)5-6-13-16(24)8-7-14-22(25)21-15-9-18(26-3)19(27-4)10-17(15)28-11-20(21)29-23(13)14/h5,7-10,20-21,24H,6,11H2,1-4H3/t20-,21+/m1/s1

InChI Key

GBVCHRDRVDOMQV-RTWAWAEBSA-N

SMILES

CC(=CCC1=C(C=CC2=C1OC3COC4=CC(=C(C=C4C3C2=O)OC)OC)O)C

Isomeric SMILES

CC(=CCC1=C(C=CC2=C1O[C@@H]3COC4=CC(=C(C=C4[C@@H]3C2=O)OC)OC)O)C

Canonical SMILES

CC(=CCC1=C(C=CC2=C1OC3COC4=CC(=C(C=C4C3C2=O)OC)OC)O)C

Origin of Product

United States

Natural Occurrence and Isolation Studies of Rotenonic Acid

Botanical Sources and Distribution of Rotenonic Acid

This compound has been identified as a constituent of Millettia pachycarpa, a plant belonging to the Leguminosae family. nih.govresearchgate.net Research into the chemical composition of this plant has led to the isolation of various rotenoids. Specifically, studies have reported the presence of rot-2'-enonic acid and cis-12a-hydroxyrot-2'-enonic acid from the roots of Millettia pachycarpa. researchgate.net This plant is a known source of a wide array of bioactive molecules, including other rotenoids like tephrosin (B192491) and deguelin (B1683977). researchgate.net

Beyond Millettia pachycarpa, scientific investigations have identified other botanical sources of this compound. Metabolomic profiling of extracts from Kigelia africana, a tree distributed across southern, central, and western Africa, has also reported the presence of this compound. core.ac.ukgriffith.edu.au This plant has a history of use in traditional medicine, and modern analytical techniques have confirmed a diverse phytochemical profile. core.ac.uk While the family of rotenoids is found in various plants like those from the Derris and Lonchocarpus genera, specific documentation of this compound in other species is less common in available literature. researchgate.net

Methodologies for Extraction and Purification of this compound

The isolation of this compound and related compounds from their natural plant matrices involves sophisticated extraction and purification methodologies. The general process begins with the extraction of compounds from dried plant material, often using solvents, followed by advanced chromatographic techniques to separate the target molecules. waters.comhilarispublisher.com

Chromatography is a primary technique for the separation and purification of phytochemicals, including rotenoids. iipseries.org The choice of method depends on the chemical properties of the target compound and the desired purity and quantity.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique used for the isolation and purification of specific compounds from complex mixtures, such as plant extracts. waters.cominterchim.com The goal of preparative chromatography is to obtain a sufficient quantity of a pure compound for further analysis or use. waters.com While specific studies detailing the use of Prep-HPLC for this compound are not prevalent, it is a standard and widely used method for purifying individual isoflavonoids and other rotenoids from sources like Millettia pachycarpa. researchgate.net The process involves scaling up an analytical separation to a larger column, allowing for the processing of gram-level quantities of crude extract to yield high-purity compounds. interchim.com

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that has been successfully applied to the isolation of rotenoids. researchgate.net This method avoids the use of a solid stationary phase, which can cause irreversible adsorption and sample loss, making it particularly suitable for natural product purification. researchgate.netuic.edu

High-Speed Counter-Current Chromatography (HSCCC), a form of CCC, has been effectively used for the preparative isolation and purification of multiple rotenoids from the seeds of Millettia pachycarpa. nih.govresearchgate.net In one notable study, researchers utilized a two-phase solvent system to separate several compounds in a single run from a crude extract. This demonstrates the efficacy of HSCCC in isolating specific chemical constituents from a complex natural matrix. nih.govresearchgate.net The success of this technique relies heavily on the selection of an appropriate solvent system, which is critical for achieving separation. uic.edu

Research Findings on Rotenoid Isolation using HSCCC from Millettia pachycarpa

A study successfully isolated three rotenoids and one isoflavone (B191592) from a 400 mg crude extract of M. pachycarpa seeds in a single preparative HSCCC run. nih.gov

CompoundAmount Isolated (mg)Purity (%)
Tephrosin160.295
4',5'-dimethoxy-6,6-dimethylpyranoisoflavone14.693
Deguelin109.495
6a,12a-dehydrodeguelin6.795

Table 1: Results from a single preparative HSCCC separation of a crude extract from Millettia pachycarpa seeds. nih.gov

This research exemplifies the capability of HSCCC to be scaled up from analytical to preparative levels for the efficient purification of rotenoids. nih.gov

This compound: A Study of its Natural Occurrence and Isolation

This compound, a member of the rotenoid family of chemical compounds, has been a subject of interest in phytochemical research. This article explores the natural sources of this compound and the scientific methodologies employed for its isolation, including solvent extraction and crystallization procedures.

2 Solvent Extraction Protocols in this compound Research

The extraction of this compound is typically part of a broader process aimed at isolating a range of rotenoids from plant material. The choice of solvent and extraction technique is critical for efficiently obtaining these compounds. As isoflavonoids, a class that includes rotenoids, are generally polar molecules, polar organic solvents are commonly employed for their extraction. atauni.edu.tr

Research on Millettia species has demonstrated the use of various polar solvents, including ethanol, methanol (B129727), acetone (B3395972), chloroform, dichloromethane, and ethyl acetate (B1210297), for the extraction of isoflavonoids. atauni.edu.tr A study focused on the insecticidal properties of Millettia pachycarpa seeds utilized methanol, ethanol, and acetone for preparing crude extracts. aip.org The process involved soaking the powdered seeds in the solvent, followed by extraction using a tissue blender, and subsequent filtration and concentration under reduced pressure to yield a crude extract. aip.org

In a more specific study on the isolation of rotenoids from the seeds of Millettia pachycarpa, a two-phase solvent system composed of n-hexane, ethyl acetate, methanol, and water in a 1:0.8:1:0.6 volume ratio was used for high-speed counter-current chromatography (HSCCC). nih.gov This technique allows for the effective separation of compounds from a crude extract. For the general extraction of rotenoids from plant matter, acetonitrile (B52724) saturated with n-hexane has also been utilized. nih.govbepls.com

The following table summarizes the solvents and methods used for the extraction of rotenoids from various plant sources, which would be applicable for the extraction of this compound.

Plant SourcePlant PartExtraction Solvent(s)Extraction Method
Millettia pachycarpaSeedsMethanol, Ethanol, AcetoneSoaking followed by blending
Millettia pachycarpaSeedsn-hexane-ethyl acetate-methanol-waterHigh-Speed Counter-Current Chromatography (HSCCC)
Millettia speciesVariousEthanol, Methanol, Chloroform, Dichloromethane, Ethyl acetateMaceration
Cassia toraVariousAcetonitrile saturated with n-hexaneColumn chromatography
Indigofera tinctoriaVariousAcetonitrile saturated with n-hexanePreparative Thin-Layer Chromatography

3 Crystallization and Recrystallization Procedures for this compound

Following extraction and initial purification, crystallization is a crucial step to obtain pure this compound. The principles of crystallization for rotenoids, in general, can be applied to this compound. The process typically involves dissolving the impure solid in a suitable hot solvent and allowing it to cool, which leads to the formation of crystals of the purified compound.

In studies involving the isolation of rotenoids from Indigofera cordifolia and I. linnaei, the isolated compounds were crystallized using a mixture of carbon tetrachloride and methanol. bipublication.com Similarly, for the isolation of rotenoids from Parkinsonia aculeata, acetone was used for extraction, and the subsequent crystallization was carried out using carbon tetrachloride. ajesjournal.com

The choice of solvent is critical for successful crystallization. The ideal solvent is one in which the compound of interest is sparingly soluble at room temperature but highly soluble at elevated temperatures. This differential solubility allows for the compound to dissolve when heated and then crystallize out as the solution cools, leaving impurities behind in the solvent.

The table below outlines crystallization solvents used for rotenoids, which are relevant for the purification of this compound.

Compound ClassPlant SourceCrystallization Solvent(s)
RotenoidsIndigofera cordifolia, I. linnaeiCarbon tetrachloride and Methanol
RotenoidsParkinsonia aculeataCarbon tetrachloride

Structural Characterization and Elucidation of Rotenonic Acid

Advanced Spectroscopic Techniques for Rotenonic Acid Analysis

Spectroscopy is the cornerstone of structural elucidation in natural product chemistry. oup.com For a molecule with the complexity of this compound, a multi-technique approach is required, primarily leveraging Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). tandfonline.comhyphadiscovery.com These methods provide complementary information that, when combined, allows for a complete and confident structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. hyphadiscovery.com By analyzing the magnetic properties of atomic nuclei, NMR can reveal the number and type of atoms, how they are connected, and their spatial relationships. For this compound, both one-dimensional and two-dimensional NMR experiments are essential for a full structural assignment. tandfonline.com

One-dimensional (1D) NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), provide fundamental information about the molecular structure. The ¹H NMR spectrum reveals the number of distinct proton environments and their electronic surroundings, while the ¹³C NMR spectrum provides analogous information for the carbon skeleton. algimed.com

The ¹H NMR spectrum of a rotenoid structure typically shows characteristic signals for aromatic protons, methoxy (B1213986) groups, and protons on the fused ring system. researchgate.net The ¹³C NMR spectrum is particularly informative for identifying the carbonyl carbon (C-12) and other quaternary carbons which lack attached protons. tandfonline.comlibretexts.org The chemical shifts observed in these spectra are crucial for the initial mapping of the molecule's functional groups and basic framework.

Representative ¹H and ¹³C NMR Chemical Shift Data for a this compound Skeleton

The following table is a representation of typical chemical shifts for the structural motifs found in this compound, based on general principles and data from related rotenoid compounds. Specific values can vary based on solvent and experimental conditions.

Atom PositionRepresentative ¹H Chemical Shift (δ, ppm)Representative ¹³C Chemical Shift (δ, ppm)Notes
H-1~6.8 - 7.2 (d)-Aromatic proton on Ring A.
C-1-~110 - 115Aromatic CH.
C-2-~145 - 150Aromatic C-O (methoxy).
C-3-~148 - 152Aromatic C-O (methoxy).
H-4~6.5 - 6.7 (s)-Aromatic proton on Ring A.
C-4-~101 - 105Aromatic CH.
C-4a-~109 - 112Aromatic quaternary carbon.
H-6~4.6 - 5.0 (m)-Protons on the B/C ring junction.
C-6-~65 - 75Aliphatic CH₂.
C-6a-~65 - 70Aliphatic CH.
H-10~6.4 - 6.6 (d)-Aromatic proton on Ring D.
C-10-~105 - 110Aromatic CH.
H-11~7.8 - 8.2 (d)-Aromatic proton, deshielded by C=O.
C-11-~128 - 132Aromatic CH.
C-12 (C=O)-~185 - 190Ketone carbonyl carbon.
C-12a-~40 - 45Aliphatic CH.
2-OCH₃~3.8 - 3.9 (s)~55 - 57Methoxy group protons and carbon.
3-OCH₃~3.8 - 3.9 (s)~55 - 57Methoxy group protons and carbon.
8-COOH~10 - 12 (s, br)~165 - 175Carboxylic acid proton and carbon.

While 1D NMR provides a list of chemical shifts, two-dimensional (2D) NMR experiments reveal the correlations between nuclei, which is critical for assembling the complete molecular structure. mdpi.comslideshare.net

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be used to trace the connectivity of protons within the aromatic rings and establish the sequence of protons in the B/C/D ring system.

Heteronuclear Single Quantum Coherence (HSQC or HMQC): This experiment correlates proton signals with the signals of directly attached carbon atoms. uvic.ca It is an essential step for assigning each carbon signal in the ¹³C NMR spectrum to its corresponding proton(s) in the ¹H NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the molecular skeleton by identifying longer-range couplings (2-4 bonds) between protons and carbons. princeton.edu For example, it can show correlations from the methoxy protons to their attached aromatic carbons, and from protons like H-1 and H-11 to the carbonyl carbon (C-12), linking the different ring systems together.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, rather than connected through bonds. slideshare.net NOESY is vital for determining the stereochemistry of the molecule, such as the cis-fusion of the B/C rings, a characteristic feature of many rotenoids. researchgate.net

| NOESY | Detects through-space proximity of protons (<5 Å). | Determines the relative stereochemistry, particularly the cis-relationship between H-6a and H-12a, confirming the B/C ring junction stereochemistry. |

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure. nih.gov

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with extremely high accuracy (typically to four or more decimal places). innovareacademics.inresearchgate.net This precision allows for the determination of a molecule's exact mass, which can be used to calculate its unique elemental formula. For this compound, with a chemical formula of C₂₃H₂₂O₆, the theoretical exact mass of the neutral molecule is 394.1416 Da. HRMS would detect the protonated molecule [M+H]⁺ at an m/z of 395.1489. This high-accuracy measurement is critical to distinguish this compound from other potential compounds that might have the same nominal mass but a different elemental composition. nih.govmeasurlabs.com

Tandem Mass Spectrometry (MS/MS) is a technique where a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. wikipedia.orgnationalmaglab.org This process provides a fragmentation pattern that acts as a structural fingerprint of the molecule.

Rotenoids are known to undergo a characteristic fragmentation process known as a retro-Diels-Alder (RDA) reaction. oup.comomicsonline.org This reaction involves the cleavage of the C-ring, which is a key diagnostic tool for identifying the rotenoid skeleton. In the MS/MS analysis of protonated this compound ([M+H]⁺, m/z 395.1), the major fragmentation would involve the RDA cleavage, leading to two primary fragment ions. One fragment would correspond to the A/B rings containing the dimethoxy-substituted benzene (B151609) moiety, while the other would represent the D/E rings containing the carboxylic acid-substituted chromene moiety. Further fragmentation through the loss of small neutral molecules like H₂O and CO is also expected.

Predicted MS/MS Fragmentation Data for this compound

Precursor Ion (m/z) Product Ion (m/z) Proposed Neutral Loss Inferred Fragment Structure
395.1 207.1 C₁₁H₈O₃ Fragment corresponding to the D/E rings (chromene-carboxylic acid moiety) via RDA reaction.
395.1 189.1 C₁₂H₁₄O₃ Fragment corresponding to the A/B rings (dimethoxyphenol moiety) via RDA reaction.
395.1 377.1 H₂O Loss of a water molecule.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for identifying the functional groups and conjugated systems within the this compound molecule. The UV and IR spectra of rotenoid derivatives, such as this compound, are generally dominated by the core ring structure, making them very similar to the parent compound, rotenone (B1679576). researchgate.net

The UV spectrum of a rotenoid is characterized by its chromophore system, which consists of the fused aromatic and heterocyclic rings. For instance, a 12a-hydroxyrotenoid, structurally analogous to this compound, exhibits UV absorption maxima at approximately 285 nm and 300 nm. acs.org These absorptions are attributed to the π → π* electronic transitions within the conjugated system of the molecule. The position and intensity of these bands are sensitive to the substitution pattern on the aromatic rings.

IR spectroscopy provides detailed information about the specific functional groups present. The spectrum of a rotenoid like this compound is expected to show several characteristic absorption bands. The most prominent of these is the strong absorption from the carbonyl (C=O) group of the ketone in the C-ring, typically appearing in the region of 1670-1690 cm⁻¹. Other key vibrations include those from the aromatic C=C bonds, C-O stretching of the ether linkages, and the C-H bonds of the aromatic and aliphatic parts of the molecule.

Table 1: Characteristic Spectroscopic Data for Rotenoid Skeletons

Spectroscopic TechniqueObserved FeatureWavelength/WavenumberAssignment
UV-Vis SpectroscopyAbsorption Maximum (λmax)~285 - 300 nmπ → π* transitions in the aromatic/heterocyclic chromophore acs.org
Infrared (IR) SpectroscopyStrong, sharp absorption~1670 - 1690 cm⁻¹C=O stretching (ketone)
Infrared (IR) SpectroscopyMultiple absorptions~1500 - 1600 cm⁻¹Aromatic C=C stretching
Infrared (IR) SpectroscopyStrong absorptions~1000 - 1300 cm⁻¹C-O stretching (ethers)

X-ray Crystallography for Absolute Configuration and Solid-State Structure of this compound

X-ray crystallography is the most definitive method for determining the absolute configuration and solid-state structure of a crystalline compound. This technique provides precise three-dimensional coordinates of the atoms within the crystal lattice, revealing unambiguous information about bond lengths, bond angles, and stereochemical relationships.

For the rotenoid class of compounds, single-crystal X-ray diffraction has been instrumental in confirming the structures and absolute configurations determined by other methods. acs.orgscispace.com While a crystal structure for this compound itself is not prominently reported, data for closely related derivatives provide a clear picture of the expected molecular geometry. For example, the crystal structure of epoxy this compound acetate (B1210297) has been determined, providing critical insights into the conformation of the rotenoid ring system. iucr.org

Table 2: Representative Crystallographic Parameters for a Rotenoid Derivative

ParameterDescriptionSignificance for this compound
Crystal System & Space GroupDescribes the symmetry of the crystal lattice.Defines the packing of molecules in the solid state.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions of the basic repeating unit of the crystal.Provides the fundamental framework of the crystal structure.
Atomic CoordinatesThe x, y, z position of each atom in the unit cell.Allows for the complete reconstruction of the 3D molecular structure. fisheries.org
Bond Lengths & AnglesPrecise measurements of distances and angles between atoms.Confirms the connectivity and geometry of the molecule.
Torsion AnglesDefines the conformation of the fused ring system (e.g., cis or trans B/C ring junction).Crucial for defining the overall shape and stereochemistry. fisheries.org

Chiroptical Methods for Stereochemical Assignment of this compound

This compound is a chiral molecule, possessing multiple stereocenters. Chiroptical methods, which measure the differential interaction of a molecule with left and right circularly polarized light, are essential for assigning the absolute stereochemistry of these centers. acs.org

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Spectroscopy

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are the primary chiroptical techniques used for the stereochemical elucidation of rotenoids. scispace.comtandfonline.com ORD measures the change in optical rotation as a function of wavelength, while CD measures the difference in absorption of left and right circularly polarized light. ontosight.ai Both techniques produce spectra whose sign and magnitude are exquisitely sensitive to the molecule's three-dimensional structure.

The absolute configuration of the B/C ring juncture in rotenoids is routinely assessed using ORD and monochromatic rotation. tandfonline.com The shape and sign of the ORD curve, particularly the Cotton effect (a characteristic peak and trough feature near an absorption band), can be directly related to the stereochemistry.

Electronic Circular Dichroism (ECD), a modern variant of CD spectroscopy, is particularly powerful. The absolute configurations of rotenoids are assigned by comparing their experimental CD spectra with those of known parent compounds or with computationally predicted spectra. researchgate.netacs.org For example, the absolute stereochemistry of 12a-hydroxymethyl rotenoid derivatives has been assigned as (6aS, 12aS, 5'R) or (6aR, 12aR, 5'R) based on the nature of their CD spectra. researchgate.net In a specific case, a dextrorotatory rotenoid derivative exhibiting a negative Cotton effect around 320-330 nm in its ECD spectrum was assigned the (6aR, 12aR) absolute configuration, a correlation that holds for this class of compounds. acs.org This demonstrates the power of CD spectroscopy in making unambiguous stereochemical assignments critical for understanding the structure of this compound.

Table 3: Chiroptical Data and Stereochemical Correlation for Rotenoids

TechniqueObservationStereochemical Correlation
ORDSign and shape of the Cotton effect curve.Used to determine the absolute configuration of the B/C ring juncture. tandfonline.com
CD/ECDNegative Cotton effect at ~320-330 nm.Correlates with a (6aR, 12aR) absolute configuration. acs.org
CD/ECDComparison of experimental spectra to known standards.Allows assignment of absolute stereochemistry for new derivatives. researchgate.net

Biosynthetic Pathways and Precursors of Rotenonic Acid

Elucidation of Rotenoid Biosynthesis Relevant to Rotenonic Acid

The study of rotenoid biosynthesis, including that of this compound, has benefited significantly from advanced analytical techniques that have allowed for the tracing of metabolic pathways and the identification of key genetic components.

Isotopic labeling has been a foundational technique in unraveling the biosynthetic origins of complex natural products like this compound. slideshare.net This method involves introducing atoms with a different number of neutrons (isotopes) into precursor molecules and tracking their incorporation into the final product. silantes.com

Early research utilized radiolabeled precursors to map the formation of the rotenoid skeleton. For instance, studies involving the administration of (±)-[6-³H]this compound in Amorpha fruticosa seedlings demonstrated its role as a precursor in the biosynthesis of amorphigenin (B1666014), another prominent rotenoid. rsc.orgrsc.org This confirmed that this compound is a key intermediate in the elaboration of the E-ring found in many rotenoids. rsc.org

The use of isotopes such as ¹³C, ¹⁴C, ²H, and ³H has been instrumental in detailing the oxidative reactions that lead to the formation of the characteristic E-ring of various rotenoids, including those derived from this compound. nih.gov These labeling experiments have provided concrete evidence for the sequence of events in the biosynthetic pathway.

Table 1: Key Isotopic Labeling Studies in Rotenoid Biosynthesis

Labeled PrecursorPlant SpeciesKey FindingReference
(±)-[6-³H]this compoundAmorpha fruticosaConfirmed as a precursor to amorphigenin. rsc.orgrsc.org
Isotopically labeled substrates with ¹³C, ¹⁴C, ²H, and ³HDerris elliptica, Amorpha fruticosa, Tephrosia vogeliiElucidated the oxidative reactions in the formation of the E-ring of rotenoids. nih.gov

The advent of transcriptomics has enabled researchers to identify and analyze the genes encoding the enzymes responsible for rotenoid biosynthesis. By comparing gene expression profiles in different tissues or under varying conditions, scientists can pinpoint candidate genes involved in specific biosynthetic steps. mpg.de

In studies on Derris species, RNA sequencing (RNA-seq) has been employed to analyze the transcriptomes of different tissues, leading to the identification of numerous unigenes. researchgate.net Differentially expressed genes (DEGs) were found to be significantly enriched in the phenylpropanoid and flavonoid biosynthesis pathways, which provide the foundational molecules for rotenoid synthesis. researchgate.net

Key enzymes whose genes have been identified and studied include chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI), which are crucial for the initial steps of the flavonoid pathway leading to rotenoid precursors. mdpi.com Further analysis has highlighted the importance of isoflavone (B191592) synthase (IFS) and 2'-hydroxyisoflavone 4'-O-methyltransferase (HI4OMT) as essential for rotenoid biosynthesis in plants like Derris elliptica. researchgate.net The expression levels of these genes often correlate with the accumulation of rotenoids in different plant tissues. techscience.com

Table 2: Key Genes in Rotenoid Biosynthesis

GeneEnzymeFunction in PathwayReference
CHSChalcone SynthaseCatalyzes the formation of chalcone, a key entry point into the flavonoid pathway. mdpi.com
CHIChalcone IsomeraseCatalyzes the isomerization of chalcone to naringenin. mdpi.com
IFSIsoflavone SynthaseA key enzyme that redirects intermediates from the general flavonoid pathway to the isoflavonoid (B1168493) pathway. researchgate.net
HI4OMT2'-hydroxyisoflavone 4'-O-methyltransferaseInvolved in the modification of the isoflavonoid core structure. researchgate.net

Tracing Isotopic Labeling Studies in this compound Biogenesis

Enzymatic Steps and Intermediates in this compound Formation

The formation of this compound from primary metabolites is a multi-step process catalyzed by a series of specific enzymes. This pathway begins with the synthesis of isoflavonoid precursors and proceeds through a series of oxidative transformations.

Rotenoids, including this compound, are classified as advanced isoflavonoids. nih.gov The biosynthesis of isoflavonoids is a branch of the well-established phenylpropanoid pathway. nih.govfrontiersin.org This pathway starts with the amino acid L-phenylalanine and proceeds through intermediates like p-coumaroyl-CoA. frontiersin.org

Isoflavonoids are predominantly found in leguminous plants, although they have been identified in some non-leguminous families as well. researchgate.net The key enzymatic step that commits precursors to the isoflavonoid pathway is catalyzed by isoflavone synthase (IFS). nih.gov From the initial isoflavonoid core, a series of modifications, including hydroxylation, methylation, and prenylation, ultimately lead to the diverse structures of rotenoids.

A defining feature of many rotenoids is the presence of an additional heterocyclic ring, designated as the E-ring. The formation of this ring from precursors like this compound involves significant oxidative transformations. nih.govnih.gov

Studies have shown that the cyclization of rot-2'-enonic acid to form rotenone (B1679576) or deguelin (B1683977) is an oxidative process. nih.gov Research suggests that cytochrome P450 monooxygenases are likely involved in these transformations. These enzymes are known to catalyze a wide range of oxidative reactions in natural product biosynthesis. nih.gov The formation of the E-ring is a critical step that imparts the characteristic structure and biological properties to many rotenoids.

Specific enzymes have been identified that catalyze key steps in the later stages of rotenoid biosynthesis. One such enzyme is deguelin cyclase, which has been studied in preparations from Tephrosia vogelii seedlings. nih.gov This enzyme is involved in the cyclization reaction that forms the E-ring of deguelin from a this compound-related precursor. nih.gov

The characterization of these enzymes often involves in vitro assays using isotopically labeled substrates to confirm their specific activity. For example, the conversion of rot-2'-enonic acid to rotenone and deguelin has been demonstrated using enzyme preparations, highlighting the role of specific cyclases and oxidases in these final biosynthetic steps.

Oxidative Transformations in this compound Biosynthesis (e.g., E-ring formation)

Biogenetic Relationship of this compound with Other Rotenoids

This compound holds a pivotal position in the biosynthetic network of rotenoids, a class of naturally occurring isoflavonoids. Its formation and subsequent conversions represent a significant branching point leading to a variety of structurally related compounds. The biogenetic relationships between this compound and other prominent rotenoids, such as rotenone, dalpanol (B1220046), munduserone (B1202275), amorphigenin, and deguelin, have been elucidated through extensive isotopic labeling studies and enzymatic assays in various plant species, including Amorpha fruticosa and Tephrosia vogelii. nih.govrsc.org

Connection to Rotenone Biosynthesis

This compound is a direct precursor in the biosynthesis of rotenone. researchgate.net The formation of rotenone from this compound involves an enzyme-induced radical-type reaction that facilitates the cyclization of the prenyl side chain to form the characteristic E-ring of the rotenoid skeleton. This cyclization is a critical step that defines the core structure of rotenone.

Experimental evidence from studies on Amorpha fruticosa seedlings has demonstrated that labeled rot-2'-enonic acid is efficiently incorporated into rotenone. researchgate.net These studies have also shown that the 4'-carbon of rot-2'-enonic acid becomes the 7'-carbon of rotenone, confirming the specific nature of the cyclization process. researchgate.net The conversion is thought to proceed without the involvement of a hydroxylated intermediate, highlighting a direct enzymatic transformation.

Relationship with Dalpanol and Munduserone Pathways

The biosynthetic pathways of dalpanol and munduserone are intricately linked with that of this compound. Dalpanol, a 6'-hydroxyrotenoid, is believed to be formed through the epoxidation of rot-2'-enonic acid. This epoxide intermediate then undergoes intramolecular attack by a phenolate (B1203915) anion to yield dalpanol. researchgate.net While dalpanol is a naturally occurring rotenoid and its formation is dependent on a this compound precursor, studies have indicated that it is likely a metabolic endpoint rather than an intermediate on the main pathway to rotenone in Amorpha fruticosa.

The relationship with munduserone is characterized by the precursor role of a related compound, 9-demethylmunduserone (B1260158). Research has shown that 9-demethylmunduserone can be dimethylallylated at the C-8 position to form this compound. researchgate.netresearchgate.net This establishes a clear biosynthetic link, positioning 9-demethylmunduserone as a key intermediate that can be channeled towards the synthesis of this compound and subsequently other rotenoids. researchgate.net The broader biosynthetic landscape is often described as a "rotenoid grid," where various unprenylated rotenoids, like 9-demethylmunduserone, serve as starting points for different sub-families of these compounds. researchgate.net

PrecursorProductTransformation
Rot-2'-enonic acidDalpanolEpoxidation and intramolecular cyclization
9-DemethylmunduseroneThis compoundDimethylallylation at C-8

Biosynthesis of Amorphigenin and Deguelin from this compound Precursors

Amorphigenin, an 8'-hydroxy derivative of rotenone, and deguelin, an isomer of rotenone with a chromene E-ring, are both biosynthetically derived from precursors related to this compound.

The biosynthesis of amorphigenin can proceed through the hydroxylation of rotenone. However, studies have also demonstrated a pathway involving hydroxylated derivatives of rot-2'-enonic acid. Specifically, 4'-hydroxy- and 5'-hydroxy-rot-2'-enonic acids have been shown to be converted into amorphigenin. researchgate.net This conversion involves a chemospecific attack on the methyl group of the prenyl side chain. researchgate.net Furthermore, 9-demethylmunduserone has been identified as a good precursor for amorphigenin, underscoring the interconnectedness of these biosynthetic pathways. researchgate.net

Deguelin is formed from rot-2'-enonic acid through the action of a specific enzyme known as deguelin cyclase. rsc.org This enzyme catalyzes the formation of a 2,2-dimethylchromene ring from the prenylated phenol (B47542) structure of this compound. rsc.org The stereochemistry of this enzymatic conversion has been studied in detail, revealing insights into the mechanism of chromene ring formation in rotenoids. rsc.org

PrecursorProductKey Process/Enzyme
4'-Hydroxy-rot-2'-enonic acidAmorphigeninChemospecific cyclization
5'-Hydroxy-rot-2'-enonic acidAmorphigeninChemospecific cyclization
Rot-2'-enonic acidDeguelinDeguelin cyclase

Chemical Synthesis and Derivatization of Rotenonic Acid

Total Synthesis Strategies for Rotenonic Acid and its Stereoisomers

The total synthesis of this compound and other rotenoids has been an area of active research, driven by their interesting biological activities. These efforts have led to the development of various synthetic routes, including racemic and asymmetric approaches.

Retrosynthetic Analysis of this compound Target Structure

A retrosynthetic analysis of this compound (I) reveals several key disconnections that simplify the target molecule into more readily available starting materials. The primary disconnection strategy involves breaking the bonds that form the characteristic chromeno[3,4-b]chromene core and the attached isopropenyl-dihydrofuran side chain.

One common retrosynthetic approach begins by disconnecting the E-ring, the isopropenyl-dihydrofuran moiety. This leads back to a precursor with an isopropenyl group, which can be installed via various methods. thieme-connect.de Further disconnection of the B/C ring junction of the chromeno[3,4-b]chromene core is a critical step. A logical disconnection here is the C-C bond between C6a and C12a, which can be formed through cyclization reactions. This leads to a key intermediate, often a 2'-hydroxyisoflavone derivative. researchgate.net This isoflavone (B191592) can be conceptually broken down into simpler aromatic precursors, such as a resorcinol (B1680541) derivative and a substituted benzaldehyde (B42025).

Key Disconnections in this compound Retrosynthesis:

Disconnection PointPrecursor StructuresRelevant Synthetic Reactions (Forward Sense)
Isopropenyl-dihydrofuran ring (E-ring)Isoprenylated intermediateOxidative cyclization rsc.org
C6a-C12a bond of the chromeno[3,4-b]chromene core2'-Hydroxyisoflavone derivativeRearrangement of a vinylcoumaranone researchgate.net
Isoflavone coreSubstituted resorcinol and benzaldehyde derivativesCondensation and cyclization reactions

This analysis provides a roadmap for the forward synthesis, highlighting the critical bond formations and the necessary starting materials.

Key Synthetic Transformations and Reaction Mechanisms

The construction of the tetracyclic chromeno[3,4-b]chromene core is a pivotal step in the synthesis of this compound. Several strategies have been developed to assemble this intricate ring system.

One notable method involves the reaction of a 2'-hydroxyisoflavone with dimethylsulfoxonium methylide. This reaction proceeds through the formation of a 2-vinylcoumaranone intermediate, which then undergoes a thermal rearrangement to furnish the desired B/C ring system at the correct oxidation level. researchgate.net This approach is advantageous as it avoids the need for subsequent reduction-oxidation steps, which are often required in other synthetic routes. researchgate.net

Another powerful strategy for constructing the cis-fused tetrahydrochromeno[3,4-b]chromene core utilizes an N-heterocyclic carbene (NHC)-catalyzed dynamic kinetic resolution. researchgate.net This method allows for the rapid assembly of the key rotenoid structure with high stereoselectivity. researchgate.net

Multicomponent reactions have also been employed to efficiently construct related chromeno-fused heterocyclic systems. For instance, a three-component reaction of 2-oxo-2H-chromene-3-carbaldehydes, anilines, and isocyanides can lead to chromeno[4,3-b]pyrrol-4(1H)-ones, demonstrating the utility of such strategies in building complex scaffolds. nih.gov While not directly applied to this compound, these methods highlight the potential for convergent and efficient syntheses of the core structure.

The introduction of the characteristic isopropenyl-dihydrofuran side chain (E-ring) and other functional groups on the aromatic A-ring are crucial steps in the total synthesis of this compound.

The isopropenyl side chain is often introduced at a late stage of the synthesis. One method involves the dimethylallylation of a precursor like (±)-9-demethylmunduserone at the C-8 position to yield (±)-rot-2'-enonic acid. researchgate.netresearchgate.net The subsequent cyclization of this isoprenylated intermediate to form the dihydrofuran E-ring can be achieved through oxidative cyclization reactions, mimicking the proposed biosynthetic pathway. rsc.org For instance, the epoxidation of rot-2'-enonic acid is a likely precursor step to dalpanol (B1220046), a naturally occurring rotenoid closely related to rotenone (B1679576). researchgate.net

The functional groups on the A-ring, typically methoxy (B1213986) groups, are usually incorporated into the starting materials, such as substituted resorcinol or benzaldehyde derivatives, prior to the construction of the chromeno[3,4-b]chromene core.

Construction of the Chromeno[3,4-b]chromene Core

Stereoselective Approaches in this compound Synthesis

The presence of multiple stereocenters in this compound necessitates the use of stereoselective synthetic methods to control the absolute and relative stereochemistry of the final product.

Significant efforts have been directed towards the asymmetric total synthesis of rotenoids. researchgate.net These approaches aim to establish the key stereocenters early in the synthetic sequence and maintain them throughout the subsequent transformations.

One successful strategy for the asymmetric synthesis of the rotenoid core involves an organocatalyzed dynamic kinetic resolution using N-heterocyclic carbenes (NHCs). researchgate.net This method allows for the concise construction of the cis-fused tetrahydrochromeno[3,4-b]chromene core with high enantioselectivity. researchgate.net The modular nature of this protocol enables the synthesis of a variety of rotenoid natural products. researchgate.net

Another approach to achieving enantioselectivity is through the use of chiral auxiliaries or chiral catalysts in key bond-forming reactions. For example, in the synthesis of the related natural product deguelin (B1683977), a thiourea-catalyzed asymmetric cyclization has been employed to set the crucial C13a stereocenter. nih.gov Asymmetric reductions and allylations are also common strategies to introduce chirality into the side chain precursors. mdpi.com

The development of stereoselective methods is crucial not only for the total synthesis of naturally occurring rotenoids but also for the preparation of stereoisomers and analogues for structure-activity relationship studies.

Table of Key Asymmetric Reactions in Rotenoid Synthesis:

Reaction TypeCatalyst/ReagentKey FeatureReference
Dynamic Kinetic ResolutionN-Heterocyclic Carbene (NHC)Concise construction of the cis-fused core with high enantioselectivity. researchgate.net
Asymmetric CyclizationThiourea CatalystSets the stereochemistry at the C13a position. nih.gov
Asymmetric AllylationKeck AllylationEstablishes stereocenters in side chain precursors. mdpi.com
Chiral Auxiliary and Catalyst Applications

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk This approach is a cornerstone of asymmetric synthesis, enabling the selective production of a specific stereoisomer. wikipedia.orgnih.gov The auxiliary guides the formation of new stereocenters in a predictable manner, after which it is typically removed and can often be recovered for reuse. wikipedia.orgyork.ac.uk Key characteristics of an effective chiral auxiliary include being readily available in enantiomerically pure form, easy to attach and remove, and capable of inducing a high degree of stereocontrol. york.ac.uk

This compound possesses a complex molecular architecture with multiple stereogenic centers, specifically at positions 5' and 6a in its natural form. ias.ac.in The defined three-dimensional arrangement of its fused ring system makes its core structure a theoretical candidate for applications in asymmetric synthesis, either as a chiral auxiliary or as a scaffold for developing chiral catalysts. ias.ac.inmpasccollege.edu.in Asymmetric catalysis utilizes chiral catalysts, which can be small organic molecules or metal complexes with chiral ligands, to produce an enantiomerically enriched product. frontiersin.orgrsc.org

Despite the inherent chirality and rigid conformational structure of the rotenoid skeleton, a review of available scientific literature does not indicate that this compound or its direct derivatives have been developed or utilized as chiral auxiliaries or catalysts in asymmetric transformations. nih.govmpasccollege.edu.infrontiersin.org Research in this area has largely focused on other well-established auxiliaries, such as Evans oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine. wikipedia.orgsioc-journal.cn

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound is a significant area of research, driven by the need to understand structure-activity relationships and to develop new compounds with tailored biological properties.

Design and Preparation of Modified Rotenoid Skeletons

The modification of the pentacyclic rotenoid skeleton is a key strategy for creating novel analogues. Synthetic efforts have focused on both building the complex core structure from simpler precursors and chemically altering existing natural rotenoids.

One advanced approach involves the modular and asymmetric total synthesis of rotenoids through an N-heterocyclic carbene (NHC)-catalyzed dynamic kinetic resolution. This method allows for the concise construction of the cis-fused tetrahydrochromeno[3,4-b]chromene core, which is central to all rotenoids. researchgate.net This strategy has been successfully applied to the total synthesis of several natural rotenoids, including tephrosin (B192491) and milletosin. researchgate.net

The first enantioselective total synthesis of rotenone itself highlights a different strategy for building the skeleton. This process involved the asymmetric construction of a key chiral building block, (-)-(R)-2-isopropenyl-2,3-dihydrobenzofuran-4-ol, using a palladium-catalyzed cyclization. wits.ac.za This fragment was then coupled with a chromene component, and a subsequent intramolecular Michael addition was used to close the final ring and complete the pentacyclic structure. wits.ac.za

Modification of the existing rotenone molecule is another route to new skeletons. For instance, thermolytic degradation of rotenone has been shown to produce various isoflavonoid (B1168493) derivatives through chemical reactions at the C-12 position, effectively altering the original skeleton. researchgate.net

Synthesis of Carboxylic Acid Derivatives from this compound Oxidation

Oxidative cleavage reactions are powerful tools for transforming the rotenoid skeleton into new carboxylic acid derivatives. These methods can break carbon-carbon bonds, particularly double bonds, to introduce new functional groups.

Ozonolysis is a classic and effective method for this purpose. arkat-usa.orgmasterorganicchemistry.com The exhaustive ozonolysis of rotenone, followed by an oxidative workup, has been used historically for structural elucidation. researchgate.net This process cleaves the molecule, and in the case of the rotenone degradation product dihydrotubaic acid, ozonolysis followed by oxidation yields (+)-3-hydroxy-4-methylpentanoic acid. ias.ac.in This demonstrates that the isopropenyl side chain of a rotenoid can be oxidatively cleaved to generate a carboxylic acid. The general mechanism involves the reaction of ozone with a double bond to form an ozonide intermediate, which is then treated with an oxidizing agent like hydrogen peroxide to yield carboxylic acids. masterorganicchemistry.com

Another relevant method is the oxidative cleavage of 1,3-dicarbonyl compounds to carboxylic acids using Oxone. organic-chemistry.org This provides a milder alternative to traditional methods like the haloform reaction and could be applied to rotenoid derivatives that contain a 1,3-dicarbonyl moiety, which can be present after certain modifications. organic-chemistry.org Furthermore, cytochrome P-450 enzymes have been shown to catalyze the oxidative cleavage of certain carboxylic acid esters to their corresponding carboxylic acids, a reaction with potential relevance in the biological metabolism or biosynthetic modification of rotenoid esters. nih.gov

Functionalization and Derivatization for Structure-Activity Relationship Studies

The systematic functionalization and derivatization of the rotenoid scaffold are crucial for conducting structure-activity relationship (SAR) studies. These studies aim to identify the specific molecular features responsible for a compound's biological activity and to develop analogues with improved potency or selectivity. nih.govresearchgate.netnih.gov

Several studies have synthesized libraries of rotenone derivatives and evaluated their biological activities. In one such study, a series of novel spin-labeled rotenone derivatives were synthesized and tested for their cytotoxicity against four human tumor cell lines. nih.gov The results indicated that all the synthesized derivatives displayed promising cytotoxic activity, with some compounds showing greater potency than the established anticancer drug paclitaxel (B517696) against the KBvin cancer cell line. nih.gov

Another research effort focused on synthesizing twelve derivatives of the rotenoid 6-deoxyclitoriacetal. nih.gov These compounds were evaluated for both their cytotoxicity against cancer cell lines and their ability to inhibit topoisomerase IIα, a key enzyme in DNA replication. The study found that derivatives containing epoxide, morpholine, and benzylamine (B48309) functional groups were particularly potent, exhibiting strong cytotoxic and enzyme-inhibitory activities. nih.gov

To explore the features necessary for insecticidal action, simplified analogues of rotenone have been prepared. researchgate.net Research on these analogues against the NADH-ubiquinone oxidoreductase (complex I) enzyme from different sources revealed that the 12-C=O carbonyl group is important for the inhibitory action of natural rotenone. researchgate.net

The bioactivity of isolated rotenoids, including this compound, has also been investigated. When tested for their ability to inhibit tyrosinase, an enzyme involved in melanin (B1238610) production, several rotenoids showed activity, contributing to the understanding of their potential applications. researchgate.net

The following table summarizes key findings from SAR studies on rotenoid derivatives.

Parent CompoundModificationBiological Activity TestedKey SAR FindingReference
RotenoneAddition of various spin labelsCytotoxicity (A-549, DU-145, KB, KBvin cell lines)All derivatives showed promising cytotoxicity, with some exceeding the potency of paclitaxel against the KBvin cell line. nih.gov
6-DeoxyclitoriacetalAddition of epoxide, morpholine, and benzylamine moietiesCytotoxicity and Topoisomerase IIα InhibitionDerivatives with epoxide, morpholine, and benzylamine groups showed the most potent cytotoxic and enzyme-inhibitory activities. nih.gov
RotenoneRemoval of the 12-C=O groupInsecticidal Activity (Complex I Inhibition)The 12-C=O functional group is important for the inhibitory action of rotenone. researchgate.net
RotenoneVarious modifications to the core structureAntiparasitic Activity (P. falciparum, L. panamensis)Derivatives showed differential activity against the tested parasites, with generally higher activity against P. falciparum. researchgate.net
This compound and other natural rotenoids- (Natural structures)Tyrosinase InhibitionSeveral natural rotenoids, including this compound, were found to be inhibitors of the tyrosinase enzyme. researchgate.net

Chemical Reactivity and Transformation Studies of Rotenonic Acid

Other Chemically Induced Transformations of this compound

Beyond oxidation and reduction, this compound can undergo other chemically induced transformations, notably rearrangements and additions.

One documented transformation is an acid-catalyzed rearrangement. When this compound is treated with a combination of glacial acetic acid and sulfuric acid, it does not produce the expected isomer. Instead, it undergoes a transformation to yield a product identified as β-dihydrorotenone. rsc.org

Another significant reaction is epoxidation. The crystal structure of epoxy this compound acetate (B1210297) has been determined, confirming that the isoprenyl side chain of a this compound derivative can be converted into an epoxide ring. This reaction is typically achieved using a peroxy acid, which adds an oxygen atom across the double bond in a stereospecific manner. uou.ac.in

Table 2: Summary of Other Transformations of this compound and Derivatives
ReactantReagentsTransformation TypeProduct
This compoundGlacial Acetic Acid, Sulfuric AcidAcid-Catalyzed Rearrangementβ-Dihydrorotenone
This compound DerivativePeroxy Acid (inferred)EpoxidationEpoxy this compound acetate

Thermal Decomposition Studies

The thermal stability of this compound and related rotenoids is a critical factor in understanding their persistence and transformation under various conditions. Studies on rotenone indicate that it is sensitive to heat, and thermal decomposition leads to the formation of several degradation products. doc.govt.nztermedia.pl

One study investigated the thermolysis of rotenone by autoclaving an aqueous solution at 121°C for up to 12 hours. mdpi.com This process resulted in the degradation of rotenone and the formation of several isoflavonoid (B1168493) derivatives. mdpi.comnih.gov Among the major thermolysis products identified were hydroxylated compounds and (-)-tubaic acid, which results from the cleavage of the rotenone structure. mdpi.com This suggests that high temperatures can induce significant chemical transformations in the rotenoid skeleton.

The rate of rotenone degradation is also influenced by temperature in environmental matrices. For instance, in soil, a 10°C increase in temperature (from 10°C to 20°C) was found to significantly decrease the half-life of rotenone. researchgate.net Similarly, in aqueous solutions, an increase in temperature from 15°C to 35°C enhanced the rate of rotenone degradation. researchgate.net While a safety data sheet for rotenone states no decomposition if used according to specifications, it also indicates that it is readily oxidized in the presence of alkalis. cpachem.comlookchem.com

Table 2: Products from Thermal Decomposition of Rotenone

ConditionInitial CompoundDegradation Products IdentifiedReference(s)
Autoclaving at 121°CRotenoneVarious isoflavonoid derivatives, (-)-tubaic acid, hydroxylated compounds mdpi.comnih.gov
Superheated steam (90-190°C)RotenoneNewly degraded products (unspecified) researchgate.net

Analytical Methodologies for Rotenonic Acid Quantification and Detection

High-Performance Liquid Chromatography (HPLC) for Rotenonic Acid Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of this compound and its isomers. jfda-online.com Its versatility allows for both quantitative and qualitative assessments, making it an indispensable tool in research and quality control.

Method Development for Isomer Separation and Purity Assessment

The separation of this compound isomers is critical due to their potentially different biological activities. sciex.com HPLC methods are developed to achieve baseline separation of these closely related compounds, which is essential for accurate quantification and purity assessment. nih.gov Normal-phase and reversed-phase chromatography are the two primary modes used. jfda-online.comsav.sk In normal-phase HPLC, a polar stationary phase (like silica (B1680970) gel) is used with a non-polar mobile phase. sav.sk Conversely, reversed-phase HPLC, the more common approach, utilizes a non-polar stationary phase (often C18) with a polar mobile phase. jfda-online.comresearchgate.net

Method development often involves optimizing the mobile phase composition, flow rate, and column temperature to achieve the desired separation. japsonline.com For instance, a study might use a gradient elution, where the mobile phase composition is changed over time, to effectively separate a complex mixture of retinoids, including various this compound isomers. nih.govumich.edu The purity of a this compound sample can be determined by analyzing the chromatogram for the presence of any impurity peaks. The area of the main peak relative to the total area of all peaks gives a quantitative measure of purity.

Isocratic methods, where the mobile phase composition remains constant, have also been developed for rapid analysis. jfda-online.com For example, an isocratic HPLC method using a C18 reversed-phase column with a mobile phase of 85% methanol (B129727) and 15% 0.01 M sodium acetate (B1210297) buffer (pH 5.2) has been shown to separate all-trans-rotenonic acid and 13-cis-rotenonic acid in under 14 minutes. jfda-online.com

The choice of column is also a critical parameter. Columns with different stationary phases and particle sizes can significantly impact the resolution of isomers. conicet.gov.ar For example, a Poroshell 120 EC-C18 column has been used for the rapid separation of this compound and its main isomers. conicet.gov.ar

Detection Techniques (UV-Vis, PDA, Fluorescence) Coupled with HPLC

Once the compounds are separated by the HPLC column, they need to be detected. Several detection techniques can be coupled with HPLC for the analysis of this compound.

UV-Vis Detectors: Ultraviolet-Visible (UV-Vis) detectors are widely used for the detection of this compound due to the presence of conjugated double bonds in its structure, which allows it to absorb light in the UV-Vis region. researchgate.net The detector measures the absorbance of the eluate at a specific wavelength. For this compound, detection is often performed at its maximum absorbance wavelength (λmax) to achieve the highest sensitivity. researchgate.net For instance, one method utilized a UV detector set at 340.3 nm. researchgate.net

Photodiode Array (PDA) Detectors: A Photodiode Array (PDA) or Diode Array Detector (DAD) is an advanced type of UV-Vis detector that can measure the absorbance across a wide range of wavelengths simultaneously. scioninstruments.comshimadzu.com This provides a three-dimensional data set of absorbance, wavelength, and time. The key advantages of using a PDA detector include the ability to obtain the UV spectrum of each peak, which aids in compound identification and peak purity assessment. shimadzu.comwaters.com It can help to distinguish between co-eluting compounds if their UV spectra are different. shimadzu.com For example, a study on whitening agents in cosmetics used a PDA detector set at 310 nm for the analysis of hydroquinone (B1673460) and this compound. japsonline.com

Fluorescence Detectors: Fluorescence detection offers higher sensitivity and selectivity for compounds that fluoresce. nih.gov While this compound itself may not be strongly fluorescent, derivatization techniques can be employed to introduce a fluorescent tag. However, some retinoids, the class of compounds to which this compound belongs, do exhibit natural fluorescence. nih.gov For instance, retinol (B82714) and its esters can be detected with high sensitivity using a fluorescence detector. jfda-online.com A method for the analysis of retinoids in pharmaceuticals used fluorescence detection with different excitation and emission wavelengths for various compounds. nih.gov

The following table summarizes typical HPLC conditions for this compound analysis:

ParameterTypical ConditionsReference(s)
Column C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm) jfda-online.comresearchgate.net
Mobile Phase Methanol/water or Methanol/buffer mixtures jfda-online.comresearchgate.net
Flow Rate 1.0 - 1.5 mL/min jfda-online.com
Detection UV at ~340 nm, PDA, or Fluorescence researchgate.netjapsonline.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. thermofisher.com However, this compound itself is not sufficiently volatile for direct GC analysis due to its polarity and high boiling point. mdpi.com Therefore, derivatization is a necessary step to convert it into a more volatile and thermally stable compound. ifremer.fr

Common derivatization methods include esterification to form methyl esters. ifremer.fr Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). thermofisher.com

The mass spectrum provides a unique fragmentation pattern for each compound, which acts as a "fingerprint" for identification. While GC-MS can be a highly sensitive and specific technique, the need for derivatization adds an extra step to the sample preparation process and can introduce potential sources of error. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in this compound Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS), particularly tandem mass spectrometry, has become the gold standard for the analysis of this compound in complex matrices. researchgate.netnih.govnih.gov This technique combines the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, eliminating the need for derivatization in many cases. mdpi.comnih.gov

Quantitative Analysis in Complex Matrices

LC-MS/MS is exceptionally well-suited for the quantitative analysis of this compound in complex biological samples such as plasma, serum, and tissue homogenates. sciex.comnih.govthermofisher.com The high selectivity of tandem mass spectrometry, often performed in selected reaction monitoring (SRM) mode, allows for the detection of the target analyte even in the presence of a high background matrix. nih.govthermofisher.com

In a typical LC-MS/MS workflow, the sample is first subjected to a cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances. thermofisher.comnih.gov The extract is then injected into the LC system for separation. The eluent from the LC column is introduced into the mass spectrometer's ion source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which ionizes the analyte molecules. sciex.commdpi.com

The precursor ion corresponding to the analyte of interest is selected in the first mass analyzer (Q1), fragmented in the collision cell (q2), and a specific product ion is monitored in the third mass analyzer (Q3). This high degree of specificity significantly reduces matrix effects and improves the accuracy and precision of quantification. nih.gov A sensitive LC-MS/MS assay has been reported to quantify this compound with a detection limit in the femtomole range. nih.gov

The following table provides an example of LC-MS/MS parameters for this compound analysis:

ParameterTypical ConditionsReference(s)
LC Column C18 reversed-phase thermofisher.com
Mobile Phase Acetonitrile (B52724)/water or Methanol/water with formic acid nih.govthermofisher.com
Ionization ESI or APCI sciex.commdpi.com
MS Mode SRM (Selected Reaction Monitoring) nih.govthermofisher.com

Identification of Metabolites and Degradation Products

LC-MS/MS is also a powerful tool for the identification of metabolites and degradation products of this compound. nih.govresearchgate.netnih.gov When this compound is metabolized in biological systems or degrades under environmental conditions, a variety of related compounds can be formed. nih.govresearchgate.net Identifying these products is crucial for understanding the metabolic pathways and degradation kinetics.

Full-scan MS and product ion scan experiments can be used to obtain the mass spectra of unknown peaks in the chromatogram. By analyzing the fragmentation patterns and comparing them to known structures or databases, the identity of the metabolites and degradation products can be elucidated. For example, studies have used LC-MS to identify isomerization and oxidation products of retinoids when exposed to light and air, such as the formation of 5,6-epoxides. nih.gov In another study, LC-MS/MS was used to identify various hydroxylated and oxidized metabolites of all-trans-retinoic acid. researchgate.net This information is invaluable for a comprehensive understanding of the fate of this compound in various systems.

Other Chromatographic and Spectroscopic Techniques for this compound Determination

Beyond mainstream methods like HPLC and GC-MS, other powerful analytical techniques offer potential for the quantification and detection of this compound. These methods, including Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE), provide alternative separation mechanisms that can be advantageous for specific sample matrices or analytical goals.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid as the mobile phase, most commonly carbon dioxide. labioscientific.com A substance becomes a supercritical fluid when its temperature and pressure are elevated beyond its critical point, endowing it with properties of both a liquid and a gas. nih.gov This state is characterized by low viscosity and high diffusivity, which facilitates high separation efficiency and rapid analysis times. labioscientific.comshimadzu.com SFC is considered a "green" technology because it significantly reduces the reliance on hazardous organic solvents compared to traditional liquid chromatography. labioscientific.comwaters.com

The principles of SFC are similar to those of normal-phase liquid chromatography. waters.com The mobile phase, typically supercritical CO2, is non-polar, and its elution strength can be modified by adding a polar organic solvent, known as a modifier (e.g., methanol, ethanol). shimadzu.com This flexibility allows for the analysis of a wide array of compounds, from non-polar to moderately polar analytes. labioscientific.comresearchgate.net For the analysis of acidic compounds like this compound, additives such as trifluoroacetic acid (TFA) or acetic acid can be incorporated into the mobile phase to improve peak shape and resolution. windows.net

While specific applications of SFC for the direct analysis of this compound are not extensively documented in current literature, the technique is well-suited for the analysis of complex natural product extracts containing rotenoids. waters.com SFC has proven effective in separating various classes of compounds, including lipids, flavonoids, and other phenolic compounds, which are often found alongside rotenoids in plant extracts. researchgate.net Its compatibility with mass spectrometry (SFC-MS) further enhances its utility, providing sensitive and specific detection. nih.govmdpi.com

Below is a table of typical SFC parameters that could be adapted for the analysis of this compound, based on established methods for similar natural products.

Table 1: Representative SFC Operating Parameters for Natural Product Analysis

Parameter Typical Conditions Description
Mobile Phase Supercritical CO₂ with a modifier CO₂ is the primary mobile phase. shimadzu.com
Modifier Methanol (MeOH), Ethanol (EtOH), or Acetonitrile (ACN) at 5-40% Increases the mobile phase's elution strength for polar analytes. windows.net
Additives 0.1-0.5% Trifluoroacetic Acid (TFA) or Acetic Acid for acidic analytes Improves peak shape and prevents interactions with the stationary phase. windows.net
Stationary Phase Polysaccharide-based chiral columns; various silica-based columns (e.g., C18, Diol) Choice depends on the specific separation goal (achiral vs. chiral) and analyte polarity. nih.govwindows.net
Column Temperature 15 - 60 °C Influences the density and solvating power of the supercritical fluid. researchgate.net
Back Pressure 80 - 160 bar Maintained by a back pressure regulator to keep the mobile phase in a supercritical state. windows.netresearchgate.net
Flow Rate 1 - 6 mL/min (for 4.6 mm ID columns) Higher flow rates are possible due to the low viscosity of the mobile phase. nih.govwindows.net

| Detection | UV-Vis, Mass Spectrometry (MS), Evaporative Light Scattering Detector (ELSD) | MS detection provides high sensitivity and structural information. shimadzu.com |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate analytes within a narrow fused-silica capillary. aurorabiomed.comlongdom.org Separation is based on the differential migration rates of charged species in an electrolyte solution, which are influenced by factors like the analyte's charge-to-size ratio, the viscosity of the buffer, and the applied voltage. libretexts.org CE offers several advantages, including high separation efficiency, minimal sample and reagent consumption, and rapid analysis times. aurorabiomed.comlongdom.org

Several modes of CE exist, with Capillary Zone Electrophoresis (CZE) being the most common. aurorabiomed.comlibretexts.org In CZE, the capillary is filled with a buffer solution, and analytes separate into distinct zones based on their electrophoretic mobility. libretexts.org Given that this compound possesses a carboxylic acid group, it is ionizable, making it an ideal candidate for analysis by CE. By adjusting the pH of the buffer, the charge of this compound can be controlled to optimize its separation from other components in a sample matrix.

While the application of CE specifically for this compound analysis is not prevalent in published research, the technique is widely used in pharmaceutical and natural product analysis for separating a vast range of molecules, from small ions to large proteins. longdom.orgnih.gov Its ability to handle complex mixtures and provide high-resolution separation makes it a promising tool for the characterization of rotenoid-containing extracts. longdom.org

The following table outlines general conditions for Capillary Electrophoresis that could serve as a starting point for developing a method for this compound determination.

Table 2: General Capillary Electrophoresis (CE) Parameters

Parameter Typical Conditions Description
Capillary Fused-silica capillary (25-75 µm internal diameter) The narrow diameter helps dissipate heat and provides high efficiency. aurorabiomed.com
Buffer (Electrolyte) Phosphate, Borate, or Citrate buffers The pH is selected to ensure the analyte is charged. For an acidic compound like this compound, a pH above its pKa would be used.
Voltage 10 - 30 kV The high voltage drives the electrophoretic and electroosmotic flow. aurorabiomed.com
Temperature 15 - 35 °C Temperature control is crucial for reproducible migration times. aurorabiomed.com
Injection Mode Hydrodynamic (pressure) or Electrokinetic (voltage) A small plug of the sample is introduced into the capillary.
Separation Mode Capillary Zone Electrophoresis (CZE) The most common mode, separating analytes based on their charge-to-mass ratio. libretexts.org

| Detection | UV-Vis (e.g., Photodiode Array - PDA) or Laser-Induced Fluorescence (LIF) | Detection is typically performed on-capillary through a small window. aurorabiomed.com |

Future Directions and Emerging Research Avenues in Rotenonic Acid Studies

Advancements in Biosynthetic Engineering for Rotenonic Acid Production

The biosynthesis of rotenoids, including this compound, is a complex process involving multiple enzymatic steps. These compounds are advanced isoflavonoids, and their formation in plants like Derris elliptica, Amorpha fruticosa, and Tephrosia vogelii begins with primary metabolites and proceeds through a series of oxidative reactions. nih.gov The core structure of rotenoids is constructed from the isoflavonoid (B1168493) pathway, with key enzymes such as chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI) playing a crucial role in the initial steps. researchgate.netnih.gov Specifically, CHS is considered a rate-limiting enzyme in rotenone (B1679576) biosynthesis. nih.gov

Future research is geared towards metabolic engineering to enhance the production of rotenoids in plants and microbial hosts. Transcriptome and metabolome analyses have been employed to identify key genes and rate-limiting enzymes in the biosynthetic pathway. researchgate.netnih.govmdpi.com For instance, integrated analysis of transcriptomic and metabolomic data in Mirabilis himalaica and Derris species has helped to elucidate the critical metabolic pathways and identify key unigenes such as PAL, C4H, CHS, CHI, IFS, and HI4OMT involved in rotenoid biosynthesis. researchgate.net

Metabolic engineering strategies, including the use of antisense RNA, RNA interference (RNAi), and CRISPR/Cas9 gene editing, are being explored to increase the yield of these compounds. frontiersin.org Overcoming bottlenecks in precursor supply, such as farnesyl diphosphate (B83284) (FPP), is a key challenge that is being addressed through the co-expression of multiple key enzymes in the biosynthetic pathway. frontiersin.org The development of engineered microbial hosts, such as Saccharomyces cerevisiae, also presents a promising avenue for the sustainable production of rotenoids and their precursors. nih.gov

Table 1: Key Enzymes in Rotenoid Biosynthesis

EnzymeAbbreviationRole in BiosynthesisReference
Phenylalanine ammonia-lyasePALInitial step in the phenylpropanoid pathway researchgate.net
Cinnamate 4-hydroxylaseC4HCatalyzes the hydroxylation of cinnamic acid researchgate.net
Chalcone synthaseCHSA rate-limiting enzyme in the flavonoid/isoflavonoid pathway researchgate.netnih.gov
Chalcone isomeraseCHICatalyzes the cyclization of chalcones to flavanones researchgate.netnih.gov
Isoflavone (B191592) synthaseIFSA key enzyme in the diversion of intermediates to isoflavonoids researchgate.net
Isoflavone 4'-O-methyltransferaseHI4OMTInvolved in the modification of the isoflavone skeleton researchgate.net

Novel Synthetic Strategies for this compound and Analogues

The chemical synthesis of this compound and its analogues is a significant area of research, driven by the need for standards for biological testing and the exploration of structure-activity relationships. Various synthetic and semi-synthetic strategies have been developed to create derivatives of rotenone, the parent compound of this compound.

One approach involves the modification of the rotenone molecule at specific sites, such as the exocyclic double bond and the carbonyl group, to produce a range of derivatives. mdpi.com For example, epoxidation and reduction reactions have been used to generate new compounds. mdpi.com Another strategy focuses on the synthesis of azarotenoids, where one or both of the ring oxygen atoms are replaced by nitrogen, a modification that has been shown to sometimes increase bioactivity. uwi.edu

The modular and asymmetric total synthesis of rotenoids has been achieved using techniques like N-heterocyclic carbene (NHC)-catalyzed dynamic kinetic resolution, allowing for the concise construction of the core tetrahydrochromeno[3,4-b]chromene structure. researchgate.net This has enabled the synthesis of various rotenoid natural products, including tephrosin (B192491) and 12a-hydroxymunduserone. researchgate.net Furthermore, reconstructive syntheses have been developed for isotopic labeling of rotenoids, which is crucial for metabolic and biosynthetic studies. rsc.org The synthesis of rotenoid-O-monosaccharide derivatives has also been explored to enhance properties like phloem mobility. acs.orgnih.govacs.org

Table 2: Examples of Synthesized Rotenoid Analogues and Derivatives

Compound/AnalogueSynthetic ApproachPotential Application/SignificanceReference
AzarotenoidsReplacement of ring oxygen with nitrogenPotential for increased bioactivity uwi.edu
Rotenone-O-monosaccharidesGlycosylation of the rotenone coreEnhanced phloem mobility acs.orgnih.govacs.org
6-Deoxyclitoriacetal derivativesSynthesis from a natural rotenoidCytotoxic and topoisomerase II inhibitory activities nih.gov
Hydroxy- and Epoxy-derivativesChemical interconversion, ORD, IR, MS, NMRStandards for metabolite and photodecomposition studies tandfonline.com

Application of Advanced Analytical Techniques for Trace Analysis and Metabolomics of this compound

The accurate detection and quantification of this compound and other rotenoids in various matrices are essential for metabolomics, environmental monitoring, and quality control. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques employed for this purpose.

HPLC methods, often using a C18 reversed-phase column with UV or fluorescence detection, have been developed for the analysis of rotenoids in different media. fisheries.orgnih.govnih.gov For enhanced sensitivity and selectivity, especially in complex biological samples, LC-MS/MS is the method of choice. researchgate.netnih.gov These methods allow for the simultaneous quantification of multiple rotenoids, including rotenone, deguelin (B1683977), and rotenolone (B1679575), in human serum and other biological matrices. researchgate.net The use of solid-phase extraction (SPE) is common for sample clean-up and pre-concentration, improving the reliability of the analysis. fisheries.orgnih.gov

In the field of metabolomics, ultra-high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (UPLC-ESI-MS/MS) has been utilized to analyze the relative content of rotenoids in plant tissues, providing insights into their biosynthesis and response to environmental stress. mdpi.com For instance, this technique has been used to measure the levels of boeravinone A, B, and E in Mirabilis himalaica. mdpi.com Reactive paper spray ionization mass spectrometry (RPSI-MS) is an emerging rapid detection method that has been developed for compounds like retinoic acid and could potentially be adapted for this compound. mdpi.com

Table 3: Analytical Parameters for Rotenoid Detection

Analyte(s)Analytical MethodMatrixLimit of Detection (LOD) / Limit of Quantification (LOQ)Reference
Rotenone, Deguelin, RotenoloneLC-MS/MSHuman SerumLOD: 2 ng/mL, LOQ: 5 ng/mL researchgate.net
Rotenoids and Piperonyl butoxideHPLCReagent WaterMDL: 0.3 µg/L (rotenoids) fisheries.org
RotenoidsUPLC-ESI-MS/MSPlant Calli (M. himalaica)Not specified (relative quantification) mdpi.com
Tephrosin, Deguelin, etc.HSCCC, HPLCPlant Seeds (M. pachycarpa)Not specified (preparative scale) nih.gov

Computational Chemistry and Molecular Modeling of this compound and its Interactions

Computational chemistry and molecular modeling are increasingly being used to investigate the structure-activity relationships of rotenoids and to predict their interactions with biological targets. In silico studies, including molecular docking, provide valuable insights into the binding modes of these compounds with proteins.

Molecular docking simulations have been employed to study the interaction of rotenoids with various protein targets. uem.bracs.org For example, the binding of rotenoids to the tyrosinase enzyme has been investigated to understand their inhibitory mechanism. acs.org These studies can predict the binding affinity and identify the key amino acid residues involved in the interaction. The docking scores and predicted binding modes can help in the rational design of more potent and selective inhibitors. acs.org

In silico (eco)toxicological investigations of synthetic rotenoids are also being conducted to understand their biochemical behavior and environmental dynamics. researchgate.netufv.br These computational models can predict the potential for bio-concentration and deleterious effects on organisms, guiding the development of safer analogues. researchgate.net The combination of experimental data with computational analysis provides a powerful approach to understanding the molecular basis of rotenoid activity.

Table 4: Examples of Computational Studies on Rotenoids

Study FocusComputational MethodKey FindingsReference
Tyrosinase InhibitionMolecular DockingIdentified binding modes and interactions of rotenoids with the enzyme's catalytic gorge. acs.org
Antiviral PotentialMolecular DockingPredicted the inhibitory potential of rotenoids against dengue virus protein NS5MTaseDV. uem.br
(Eco)toxicologyIn silico modelingPredicted the toxicological response and bio-concentrative tendencies of synthetic rotenoids. researchgate.netufv.br

Environmental Fate and Degradation Mechanisms of this compound (excluding toxicological aspects)

The environmental fate of this compound is closely linked to that of its parent compound, rotenone. Rotenone is known to degrade in the environment through both abiotic and biotic mechanisms.

Photodegradation: Photolysis is a major pathway for the degradation of rotenone in aquatic environments and on soil surfaces. fisheries.orgcabidigitallibrary.orgacs.orgnih.govacs.orgnih.gov The half-life of rotenone under sunlight can range from a few hours to several days, depending on factors such as water chemistry, temperature, and the presence of dissolved organic matter (DOM). fisheries.orgnih.gov DOM can modulate photodegradation through light attenuation and quenching of excited states. fisheries.orgacs.orgnih.gov The primary photodegradation product of rotenone is often rotenolone (12α-hydroxyrotenone). cabidigitallibrary.orgacs.orgnih.govnih.gov

Table 5: Factors Influencing the Environmental Degradation of Rotenone

FactorInfluence on DegradationKey ObservationsReference(s)
Sunlight (Photolysis)Major degradation pathwayHalf-life of a few hours to days; produces rotenolone. fisheries.orgcabidigitallibrary.orgacs.orgnih.govacs.orgnih.gov
TemperatureAffects degradation rateHigher temperatures increase the rate of degradation. nih.govresearchgate.netoup.com
Dissolved Organic Matter (DOM)Modulates photodegradationCan shield from light or quench excited states. fisheries.orgacs.orgnih.gov
Microbial ActivityBiotic degradation pathwayContributes to degradation, especially in the absence of light. nih.govepa.govnps.gov
pH/HydrolysisAbiotic degradation pathwayContributes to the breakdown of the molecule. nih.govnps.govoup.com

Q & A

Q. How to address conflicting computational predictions of this compound’s binding affinity to Complex I?

  • Methodological Answer : Compare docking results across multiple software (AutoDock, Schrödinger) and validate with mutagenesis studies. Use molecular dynamics simulations to assess binding stability under physiological conditions. Cross-correlate with kinetic data from enzyme inhibition assays .

Ethical and Reporting Standards

Q. What ethical guidelines apply to in vivo studies of this compound’s pesticidal applications?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal research, including rigorous sample-size calculations and humane endpoints. For field studies, obtain permits for compound release and monitor non-target species impacts. Disclose conflicts of interest in funding sources .

Q. How to ensure compliance with journal requirements when publishing this compound research?

  • Methodological Answer : Follow the Beilstein Journal of Organic Chemistry’s standards: provide raw spectral data in supplementary files, limit main-text experimental details to critical steps, and cite primary literature for known compounds. Use IUPAC nomenclature consistently .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.